molecular formula C14H18ClNO2S B12688813 Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- CAS No. 165549-67-7

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)-

Cat. No.: B12688813
CAS No.: 165549-67-7
M. Wt: 299.8 g/mol
InChI Key: LBYJZZVZGAZWLU-PLNGDYQASA-N
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Description

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- is a chemical compound with a complex structure that includes a chlorophenyl group, a butenyloxy group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- typically involves multiple steps. One common method includes the reaction of 3-(2-butenyloxy)-4-chlorophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization and distillation, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Carbamothioic acid, (3-(2-butenyloxy)-4-methoxyphenyl)-, O-(1-methylethyl) ester: Similar structure but with a methoxy group instead of a chlorine atom.

    Carbamothioic acid, (3-(2-butenyloxy)-4-fluorophenyl)-, O-(1-methylethyl) ester: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

The presence of the chlorine atom in Carbamothioic acid, (3-(2-butenyloxy)-4-chlorophenyl)-, O-(1-methylethyl) ester, (Z)- imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

165549-67-7

Molecular Formula

C14H18ClNO2S

Molecular Weight

299.8 g/mol

IUPAC Name

O-propan-2-yl N-[3-[(Z)-but-2-enoxy]-4-chlorophenyl]carbamothioate

InChI

InChI=1S/C14H18ClNO2S/c1-4-5-8-17-13-9-11(6-7-12(13)15)16-14(19)18-10(2)3/h4-7,9-10H,8H2,1-3H3,(H,16,19)/b5-4-

InChI Key

LBYJZZVZGAZWLU-PLNGDYQASA-N

Isomeric SMILES

C/C=C\COC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Canonical SMILES

CC=CCOC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl

Origin of Product

United States

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